![molecular formula C22H30Ti B14764587 carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) CAS No. 160335-85-3](/img/structure/B14764587.png)
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium center coordinated with two tetrahydroindenyl ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) typically involves the reaction of titanium tetrachloride with the corresponding tetrahydroindenyl lithium reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2LiC9H9→Ti(C9H9)2+4LiCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The tetrahydroindenyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields titanium dioxide, while reduction can produce lower oxidation state titanium compounds.
Applications De Recherche Scientifique
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industrial Applications: It is used in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism by which carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The titanium center acts as a Lewis acid, activating substrates and enabling reactions that would otherwise be difficult to achieve. The tetrahydroindenyl ligands provide stability and enhance the reactivity of the titanium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)dimethylzirconium(IV): This compound is similar in structure but contains zirconium instead of titanium.
Bis(cyclopentadienyl)titanium(IV) dichloride: Another titanium-based compound with cyclopentadienyl ligands instead of tetrahydroindenyl ligands.
Uniqueness
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and enable it to facilitate reactions that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
160335-85-3 |
|---|---|
Formule moléculaire |
C22H30Ti |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
Clé InChI |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].C1CCC2=C(C=C[C-]2C1)CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



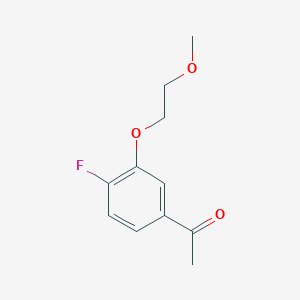
![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)
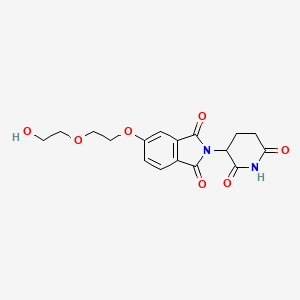
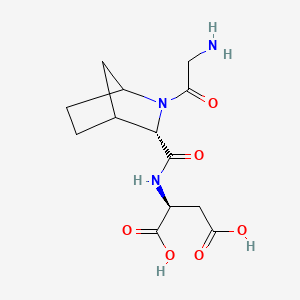
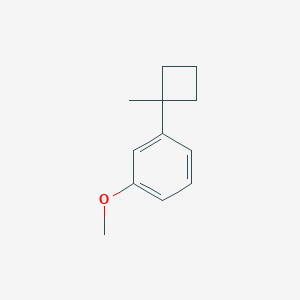

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
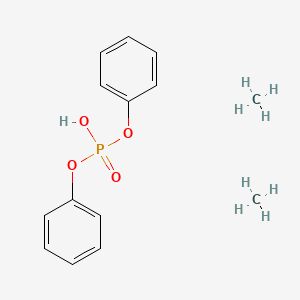
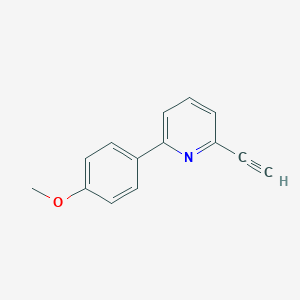

![1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol](/img/structure/B14764563.png)

![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
